Cas no 1556376-45-4 (2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)

2,2-Difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine is a fluorinated amine derivative with a pyridine core, offering unique reactivity and stability due to its difluoroethylamine moiety. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The 5-fluoropyridin-3-yl group contributes to its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its structural features allow for selective functionalization, enabling precise modifications in drug discovery. The compound’s well-defined purity and consistent performance make it suitable for research and industrial applications requiring high specificity.
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine structure
1556376-45-4 structure
商品名:2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
CAS番号:1556376-45-4
MF:C7H7F3N2
メガワット:176.139091730118
CID:5844427
PubChem ID:83236261

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
    • 1556376-45-4
    • EN300-1931638
    • AKOS021558510
    • インチ: 1S/C7H7F3N2/c8-6-1-5(2-12-3-6)7(9,10)4-11/h1-3H,4,11H2
    • InChIKey: KDLDETAIJHWSRX-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)(C1C=NC=C(C=1)F)F

計算された属性

  • せいみつぶんしりょう: 176.05613272g/mol
  • どういたいしつりょう: 176.05613272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1931638-1.0g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
1g
$1414.0 2023-05-31
Enamine
EN300-1931638-0.1g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
0.1g
$1244.0 2023-09-17
Enamine
EN300-1931638-0.25g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
0.25g
$1300.0 2023-09-17
Enamine
EN300-1931638-5.0g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
5g
$4102.0 2023-05-31
Enamine
EN300-1931638-10.0g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
10g
$6082.0 2023-05-31
Enamine
EN300-1931638-10g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
10g
$6082.0 2023-09-17
Enamine
EN300-1931638-5g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
5g
$4102.0 2023-09-17
Enamine
EN300-1931638-0.5g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
0.5g
$1357.0 2023-09-17
Enamine
EN300-1931638-2.5g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
2.5g
$2771.0 2023-09-17
Enamine
EN300-1931638-0.05g
2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine
1556376-45-4
0.05g
$1188.0 2023-09-17

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine 関連文献

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1556376-45-4 and Product Name: 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine

2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine, identified by the CAS number 1556376-45-4, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and chemical properties, making it a promising candidate for various applications in drug discovery and development. The presence of multiple fluorine atoms and a pyridine ring in its molecular structure imparts distinct electronic and steric characteristics, which are crucial for modulating its biological activity.

The synthesis of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine involves sophisticated organic transformations that highlight the expertise required in handling fluorinated intermediates. The introduction of fluorine atoms at the 2-position of the ethyl chain and the substitution of a pyridine ring at the 5-position are critical steps that define the compound's reactivity and potential pharmacological effects. Advanced synthetic methodologies, including cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels necessary for further biological evaluation.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine with biological targets. Molecular docking studies have revealed that this compound exhibits potential interactions with enzymes and receptors involved in critical metabolic pathways. These interactions are particularly relevant in the context of developing novel therapeutic agents targeting inflammatory diseases, cancer, and neurological disorders. The fluorine atoms in the molecule are known to enhance binding stability by increasing lipophilicity and reducing metabolic degradation.

In the realm of medicinal chemistry, fluorinated pyridines have been extensively studied for their ability to modulate drug efficacy and selectivity. The structural features of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine make it an attractive scaffold for designing small-molecule inhibitors. For instance, modifications at the 3-position of the pyridine ring can fine-tune its pharmacokinetic properties, while the ethyl amine moiety provides a site for further functionalization. Such flexibility allows chemists to explore diverse chemical space and identify compounds with optimized pharmacological profiles.

Current research initiatives are focusing on evaluating the pharmacological potential of 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine in preclinical models. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key signaling pathways associated with cytokine production. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential as a treatment for central nervous system disorders. These findings underscore the importance of fluorinated pyridines as versatile building blocks in drug discovery.

The role of fluorine atoms in enhancing molecular recognition is well-documented in literature. In 2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine, the electron-withdrawing nature of fluorine atoms contributes to a more polarized chemical environment, which can improve interactions with polar biological targets. This property is particularly advantageous when designing drugs that require precise binding to active sites on enzymes or receptors. Furthermore, fluorine atoms can influence metabolic stability by preventing unwanted hydrolysis or oxidation reactions.

As computational tools continue to evolve, so does our ability to rationally design molecules like 2,2-difluoro-2-(5-fluoropyridin-3-y]ethan-l-am ine. Machine learning algorithms can now predict physicochemical properties and biological activities with remarkable accuracy, streamlining the drug discovery process. By integrating experimental data with computational predictions, researchers can accelerate the identification of lead compounds that warrant further development. This interdisciplinary approach is essential for translating laboratory discoveries into viable therapeutic options.

The future prospects of CAS No. 1556376-l 45-l hinge on continued exploration of its pharmacological properties and potential therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unlocking its full potential. As our understanding of molecular interactions deepens, so too will our capacity to harness compounds like l ,l -difluoro-l -(5-fluoropyridin-l -yl)ethan-l-am ine for treating complex diseases.

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